3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of oxazolo[2,3-f]purines This compound is characterized by the presence of a bromobenzyl group, a tert-butyl group, and a methyloxazolo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the oxazolo ring: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the bromobenzyl group: This step often involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the oxazolo intermediate.
Addition of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
Final methylation: The final step involves the methylation of the oxazolo ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain enzymes or receptors, while the oxazolo moiety can participate in hydrogen bonding and other interactions. The tert-butyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 3-(4-fluorobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 3-(4-methylbenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Uniqueness
The presence of the bromobenzyl group in 3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-7-tert-butyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3/c1-19(2,3)13-10-23-14-15(21-17(23)27-13)22(4)18(26)24(16(14)25)9-11-5-7-12(20)8-6-11/h5-8,10H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBBFUMEVKZNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.